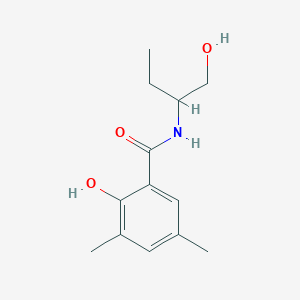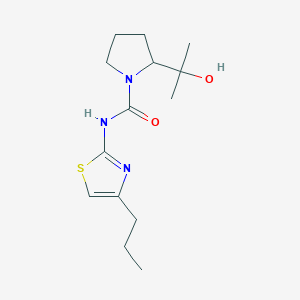![molecular formula C18H16FN3O2 B6637943 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide, also known as FPH1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. FPH1 is a selective inhibitor of the Hippo pathway, which is a signaling pathway that plays a crucial role in regulating cell growth and proliferation.
Mecanismo De Acción
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide selectively inhibits the Hippo pathway by targeting the protein kinase LATS1/2. LATS1/2 is a key regulator of the Hippo pathway, and its inhibition leads to the activation of the downstream effector protein YAP/TAZ. YAP/TAZ plays a crucial role in regulating cell growth and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer. By selectively inhibiting LATS1/2, this compound can modulate the activity of YAP/TAZ and regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types. Inhibition of the Hippo pathway by this compound leads to the activation of YAP/TAZ, which in turn leads to changes in gene expression and alterations in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to regulate stem cell differentiation and organ size in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide has several advantages as a pharmacological tool for studying the Hippo pathway. It is a highly selective inhibitor of LATS1/2, which makes it a valuable tool for studying the specific effects of Hippo pathway inhibition. Additionally, this compound has been shown to have significant effects in various cell types and animal models, which makes it a versatile tool for studying the Hippo pathway in different contexts. However, this compound also has some limitations. Its synthesis requires specialized equipment and expertise, which can make it difficult to obtain. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide and the Hippo pathway. One area of interest is the development of more potent and selective inhibitors of LATS1/2. Additionally, there is growing interest in studying the role of the Hippo pathway in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound and other pharmacological tools that target the Hippo pathway have the potential to be valuable tools for studying the role of the pathway in disease development and for developing new therapeutics.
Métodos De Síntesis
The synthesis of 5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the use of a palladium-catalyzed cross-coupling reaction between 2-fluoroaniline and 4-bromo-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then subjected to a series of chemical transformations to yield the final product, this compound.
Aplicaciones Científicas De Investigación
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential use as a pharmacological tool to study the Hippo pathway. The Hippo pathway is a signaling pathway that plays a crucial role in regulating cell growth and proliferation. Dysregulation of the Hippo pathway has been implicated in the development of various diseases, including cancer. This compound has been shown to selectively inhibit the Hippo pathway by targeting the protein kinase LATS1/2, which is a key regulator of the pathway. This makes this compound a valuable tool for studying the Hippo pathway and its role in disease development.
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-15-9-5-4-8-13(15)17-14(10-20-22-17)18(24)21-16(11-23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,20,22)(H,21,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOJXHPXLZUNV-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=C(NN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=C(NN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)


![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)